Pyrazole

Catalog No.
S596424
CAS No.
288-13-1
M.F
C3H4N2
M. Wt
68.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazole

CAS Number

288-13-1

Product Name

Pyrazole

IUPAC Name

1H-pyrazole

Molecular Formula

C3H4N2

Molecular Weight

68.08 g/mol

InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)

InChI Key

WTKZEGDFNFYCGP-UHFFFAOYSA-N

SMILES

Array

solubility

19400 mg/L (at 25 °C)
0.28 M

Synonyms

PYRAZOL;PYRAZOLE;Ryrazole;Pyrrazole;1H-Pyrazol;1,2-DIAZOL;1,2-DIAZOLE;1H-PYRAZOLE;Pyrazole>Pyrazole ,99%

Canonical SMILES

C1=CNN=C1

The exact mass of the compound Pyrazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19400 mg/l (at 25 °c)0.28 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45410. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrazole (CAS 288-13-1) is a fundamental 1,2-diazole heterocyclic building block widely procured for the synthesis of advanced agrochemicals, pharmaceuticals, and specialized coordination ligands. Featuring a five-membered aromatic ring with two adjacent nitrogen atoms, it possesses a melting point of 67–70 °C and a boiling point of approximately 187–188 °C [1]. Its distinct electronic structure, characterized by a relatively low basicity (conjugate acid pKa ~2.5) and the ability to act as both a hydrogen bond donor and acceptor, makes it a critical precursor for generating bioisosteres, scorpionate ligands, and targeted homogeneous catalysts .

Substituting pyrazole with its closest in-class isomer, imidazole (1,3-diazole), or the mono-nitrogen analog pyrrole, fundamentally disrupts process chemistry and product performance. Imidazole is over four orders of magnitude more basic than pyrazole, meaning it will protonate under mildly acidic or physiological conditions where pyrazole remains neutral . This basicity difference alters the pharmacokinetic profile and salt-formation behavior in drug design, and transforms its coordination chemistry; imidazole acts as a strong σ-donor that resists carbon monoxide adduct formation in certain low-coordinate metal complexes, whereas the weaker basicity of pyrazole enables specific adduct formation and maintains the electrophilicity required for targeted catalytic transformations [1].

Protonation State and Basicity Divergence

Pyrazole exhibits a drastically lower basicity compared to its structural isomer imidazole. The pKa of pyrazole's conjugate acid is 2.52, whereas imidazole's is 6.95 to 7.1 [1]. This ~4.5-unit difference dictates that at physiological pH, imidazole is significantly protonated, while pyrazole remains entirely neutral, fundamentally altering its solubility, receptor binding, and salt-forming capabilities .

Evidence DimensionpKa of conjugate acid
Target Compound Data2.52
Comparator Or BaselineImidazole (6.95 - 7.10)
Quantified Difference~4.5 pKa units (over 30,000-fold difference in basicity)
ConditionsStandard aqueous conditions

Essential for pharmaceutical procurement where the ionization state at physiological pH dictates drug bioavailability and formulation strategies.

Thermal Volatility and Processability Profile

The relative positioning of the nitrogen atoms (1,2-diazole vs 1,3-diazole) significantly alters the intermolecular hydrogen bonding network. Consequently, pyrazole demonstrates a boiling point of 186–188 °C, which is substantially lower than imidazole's boiling point of 256 °C [1]. This increased volatility impacts solvent removal, drying times, and purification protocols during industrial scale-up.

Evidence DimensionBoiling Point
Target Compound Data186–188 °C
Comparator Or BaselineImidazole (256 °C)
Quantified Difference~68 °C lower boiling point
ConditionsAtmospheric pressure (1 atm)

Allows for significantly milder distillation and solvent-removal conditions during large-scale manufacturing and purification.

Electronic Tuning in Metal-Ligand Coordination

In transition metal coordination, pyrazole acts as a weaker σ-donor compared to imidazole. This positions pyrazole lower in the nephelauxetic series (decreasing B: NH3 > Imidazole > Pyrazole > ethylenediamine) [1]. Furthermore, this reduced Lewis basicity allows two-coordinate pyrazole-ligated Cu(I) complexes to react with CO to form an adduct, whereas the corresponding two-coordinate imidazole derivatives do not [2].

Evidence DimensionCO adduct formation in two-coordinate Cu(I) complexes
Target Compound DataForms CO adduct
Comparator Or BaselineImidazole (Fails to form CO adduct)
Quantified DifferenceQualitative shift in reactivity driven by lower Lewis basicity
ConditionsTwo-coordinate Cu(I) complexation with CO exposure

Guides the procurement of ligand precursors for homogeneous catalysts where an electron-deficient metal center is required for specific substrate activation steps.

Bioisosteric Replacement in Pharmaceutical Design

Driven by its low basicity (pKa ~2.5) and predictable neutral state at physiological pH, pyrazole is heavily procured as a bioisostere for phenol or benzene rings in drug discovery. It improves lipophilicity and metabolic stability without introducing unwanted cationic charges that imidazole would generate.

Synthesis of Scorpionate Ligands for Homogeneous Catalysis

Pyrazole is the foundational building block for synthesizing tris(pyrazolyl)borate (Tp) and related scorpionate ligands. Its specific σ-donor strength and nephelauxetic properties allow for the precise electronic tuning of transition metal catalysts, enabling reactions that stronger imidazole-based ligands would inhibit[1].

Low-Temperature Processable Agrochemical Intermediates

Due to its significantly lower boiling point (186–188 °C) compared to imidazole, pyrazole is utilized in the large-scale synthesis of agrochemicals where milder distillation and solvent recovery conditions are required to prevent thermal degradation of sensitive intermediates [2].

Physical Description

Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

68.037448136 Da

Monoisotopic Mass

68.037448136 Da

Boiling Point

187 °C
187.0 °C

Heavy Atom Count

5

Density

1.4088 (rough estimate)

LogP

0.26
0.26 (LogP)

Melting Point

68 °C
68.0 °C

UNII

3QD5KJZ7ZJ

Related CAS

105809-46-9

GHS Hazard Statements

Aggregated GHS information provided by 335 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 335 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 334 of 335 companies with hazard statement code(s):;
H302 (99.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (84.73%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (84.73%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (84.73%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Vapor Pressure

1.19 [mmHg]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

288-13-1

Wikipedia

Pyrazole

General Manufacturing Information

1H-Pyrazole: ACTIVE

Dates

Last modified: 08-15-2023

The flexibility of long chain substituents influences spin-crossover in isomorphous lipid bilayer crystals

Iurii Galadzhun, Rafal Kulmaczewski, Namrah Shahid, Oscar Cespedes, Mark J Howard, Malcolm A Halcrow
PMID: 33885699   DOI: 10.1039/d1cc01073e

Abstract

[Fe(bpp)2][BF4]2 (bpp = 2,6-di{pyrazol-1-yl}pyridine) derivatives with a bent geometry of hexadec-1-ynyl or hexadecyl pyrazole substituents are isomorphous, and high-spin at room temperature. However, only the latter compound undergoes an abrupt, stepwise spin-transition on cooling. This may reflect the different conformational flexibilities of their long chain substituents.


Syntheses and Structural Investigations of Penta-Coordinated Co(II) Complexes with

Saied M Soliman, Raghdaa A Massoud, Hessa H Al-Rasheed, Ayman El-Faham
PMID: 34198604   DOI: 10.3390/molecules26123633

Abstract

Two penta-coordinated
;
and
;
complexes with the
-pyrazolyl-
-triazine pincer ligands
and
were synthesized and characterized. Both
and
act as NNN-tridentate pincer chelates coordinating the Co(II) center with one short Co-N(
-triazine) and two longer Co-N(pyrazole) bonds. The coordination number of Co(II) is five in both complexes, and the geometry around Co(II) ion is a distorted square pyramidal in
while
shows more distortion. In both complexes, the packing is dominated by Cl…H, C-H…π, and Cl…C (anion-π stacking) interactions in addition to O…H interactions, which are found only in
. The UV-Vis spectral band at 564 nm was assigned to metal-ligand charge transfer transitions based on TD-DFT calculations. Complexes
and
showed higher antimicrobial activity compared to the respective free ligand
and
which were not active. MIC values indicated that
had better activity against
, and
than
. DPPH free radical scavenging assay revealed that all the studied compounds showed weak to moderate antioxidant activity where the nature of the substituent at the
-triazine core has a significant impact on the antioxidant activity.


Pyrazole (1, 2-diazole) induce apoptosis in lymphoma cells by targeting BCL-2 and BCL-XL genes and mitigate murine solid tumour development by regulating cyclin-D1 and Ki-67 expression

Walsan Kalarikkal Vishnu, Prathapan Abeesh, Chandrasekharan Guruvayoorappan
PMID: 33737021   DOI: 10.1016/j.taap.2021.115491

Abstract

Pyrazole or 1,2-Diazole is a five-membered heteroaromatic ring with two nitrogen atoms which is widely used in pharmacological research and organic synthesis. Several natural and synthetic pyrazole derivatives possess anti-cancer potential and some of them have underwent clinical trials. In this aspect, an investigation into the efficiency of the pyrazole nucleus to inhibit the growth and progression of various cancer cell lines/ experimental tumours would help in giving a better clarity to the anti-cancer behaviour of pyrazole containing drugs. This paper investigates the efficiency of pyrazole against Dalton's Lymphoma Ascites (DLA) cell line. Pyrazole inhibited the growth of DLA cells in vitro by committing them towards apoptosis. In vitro results were consistent in DLA induced murine solid tumour in vivo systems. Drug-treatment improved survival, reduced tumour loads, stabilized body weights and improved the haematological and serum biochemical parameters of DLA solid tumour bearing mice, thereby improving their overall survivability. Drug administration contained the aggravation of solid tumour by targeted downregulation of Cyclin-D1 and Ki-67. In addition, the mRNA expression levels of anti-apoptotic genes, BCL-2 and BCL-XL were downregulated in solid tumours, corroborating the in vitro results that pyrazole encourage apoptotic cell death in DLA cells. The new findings establish pyrazole as a potential anti-cancer drug candidate. The results must encourage future investigations into the efficacy of the drug against various cancer types.


Comprehensive study on potent and selective carbonic anhydrase inhibitors: Synthesis, bioactivities and molecular modelling studies of 4-(3-(2-arylidenehydrazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-1-yl) benzenesulfonamides

Cem Yamali, Hiroshi Sakagami, Yoshihiro Uesawa, Kota Kurosaki, Keitaro Satoh, Yoshiko Masuda, Satoshi Yokose, Abdulilah Ece, Silvia Bua, Andrea Angeli, Claudiu T Supuran, Halise Inci Gul
PMID: 33744685   DOI: 10.1016/j.ejmech.2021.113351

Abstract

In this research, rational design, synthesis, carbonic anhydrases (CAs) inhibitory effects, and cytotoxicities of the 4-(3-(2-arylidenehydrazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-1-yl)benzenesulfonamides 1-20 were reported. Compound 18 (Ki = 7.0 nM) was approximately 127 times more selective cancer-associated hCA IX inhibitor over hCA I, while compound 17 (Ki = 10.6 nM) was 47 times more selective inhibitor of hCA XI over hCA II compared to the acetazolamide. Compounds 11 (CC
= 5.2 μM) and 20 (CC
= 1.6 μM) showed comparative tumor-specificity (TS= > 38.5; >128.2) with doxorubicin (TS > 43.0) towards HSC-2 cancer cell line. Western blot analysis demonstrated that 11 induced slightly apoptosis whereas 20 did not induce detectable apoptosis. A preliminary analysis showed that some correlation of tumor-specificity of 1-20 with the chemical descriptors that reflect hydrophobic volume, dipole moment, lowest hydrophilic energy, and topological structure. Molecular docking simulations were applied to the synthesized ligands to elucidate the predicted binding mode and selectivity profiles towards hCA I, hCA II, and hCA IX.


Ultrasound-Engineered fabrication of immobilized molybdenum complex on Cross-Linked poly (Ionic Liquid) as a new acidic catalyst for the regioselective synthesis of pharmaceutical polysubstituted spiro compounds

Zahra Elyasi, Javad Safaei Ghomi, Gholam Reza Najafi
PMID: 34111724   DOI: 10.1016/j.ultsonch.2021.105614

Abstract

A novel supported molybdenum complex on cross-linked poly (1-Aminopropyl-3-vinylimidazolium bromide) entrapped cobalt oxide nanoparticles has been successfully fabricated through two different procedures, i.e. ultrasound (US) irradiations (100 W, 40 kHz) and reflux. The efficiency of the two different methods was comparatively investigated on the fundamental properties of proposed catalyst using diverse characterization techniques. Based on the obtained results, the ultrasonication method provides controlled polymerization process; as a result, well connected polymeric network is formed. In addition, the use of ultrasound waves turned out to be able to increase the particles uniformity, specific surface area (from 79.19 to 223.83 m
/g), and the onset thermal degradation temperature (T
) value (from 248 to 400 °C) of the prepared catalyst which intensifies the catalytic efficiency. Besides, US-treated catalyst demonstrated high chemical stability and maintained its cross-linked network after eight cycles recovery, while the cross-linked network of catalyst obtained under silent condition was completely disrupted. Furthermore, the ultrafast multi-step fabrication procedure was performed in less than 6 h under ultrasonic condition while a similar process promoted by a mechanical stirring method came to a conclusion after 5-6 days. Accordingly, the utility of the ultrasound irradiation was proved, and US-treated catalyst was applied for improved synthetic methodology of spiro 1,4-dihydropyridines and spiro pyranopyrazoles through different acidic active sites. Due to the significant synergistic influence between the proposed catalyst and US irradiation, a variety of novel and recognized mono-spiro compounds were fabricated at room temperature in high regioselectivity.


4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents

Raj Kc Hansa, M M K Khan, M M Frangie, D F Gilmore, R S Shelton, A V Savenka, A G Basnakian, S L Shuttleworth, M S Smeltzer, M A Alam
PMID: 33845234   DOI: 10.1016/j.ejmech.2021.113402

Abstract

A collection of potent antimicrobials consisting of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles has been synthesized and tested for antibacterial activity. The majority of trifluoromethyl phenyl derivatives are highly potent growth inhibitors of Gram-positive bacteria and showed low toxicity to human cultured cells. In particular, two compounds (59 and 74) were selected for additional studies. These compounds are highly effective against Staphylococcus aureus as shown by a low minimum inhibitory concentration (MIC), a bactericidal effect in time-kill assays, moderate inhibition of biofilm formation as well as biofilm destruction, and a bactericidal effect against stationary phase cells representing non-growing persister cells. Multistep resistance assays showed a very low tendency for S. aureus and Enterococcus faecalis to develop resistance through mutation. Additionally, in vivo mouse model studies showed no harmful effects at doses up to 50 mg/kg using 14 blood plasma organ toxicity markers or TUNEL assay in liver and kidney. Investigations into the mode of action by performing macromolecular synthesis inhibition studies showed a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function.


Identification of a new class of HBV capsid assembly modulator

Scott D Kuduk, Bart Stoops, Richard Alexander, Angela M Lam, Christine Espiritu, Robert Vogel, Vincent Lau, Klaus Klumpp, Osvaldo A Flores, George D Hartman
PMID: 33610748   DOI: 10.1016/j.bmcl.2021.127848

Abstract

The HBV core protein is a druggable target of interest due to the multiple essential functions in the HBV life cycle to enable chronic HBV infection. The core protein oligomerizes to form the viral capsid, and modulation of the HBV capsid assembly has shown efficacy in clinical trials. Herein is described the identification and hit to lead SAR of a novel series of pyrazolo piperidine HBV capsid assembly modulators.


Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity

Bhautikkumar Patel, Matthew Zunk, Gary Grant, Santosh Rudrawar
PMID: 33609657   DOI: 10.1016/j.bmcl.2021.127853

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) infections are a significant burden both clinically and economically worldwide. Increasing resistance to current antibiotics requires an urgent investigation into novel classes of antimicrobial agents. This study presents a structure-activity relationship (SAR) rationale for pyrazole linked phenylthiazole analogues as new antibacterial agents. A library of 23 novel pyrazole linked phenylthiazole compounds were synthesised, followed by screening for antimicrobial activity against five bacterial species and two fungi. The most active compound 14b has shown promising antibacterial activity against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) strain (MIC 4 μg/mL). Furthermore, the active pyrazole linked phenylthiazole compound exhibited a better toxicity profile than standard antibiotics. In summary, these results demonstrate that a pyrazole linked phenylthiazole scaffold has potential as a lead for further investigation to afford novel antibacterial agents.


A Multi-Omics Study Revealing the Metabolic Effects of Estrogen in Liver Cancer Cells HepG2

Minqian Shen, Mengyang Xu, Fanyi Zhong, McKenzie C Crist, Anjali B Prior, Kundi Yang, Danielle M Allaire, Fouad Choueiry, Jiangjiang Zhu, Haifei Shi
PMID: 33672651   DOI: 10.3390/cells10020455

Abstract

Hepatocellular carcinoma (HCC) that is triggered by metabolic defects is one of the most malignant liver cancers. A much higher incidence of HCC among men than women suggests the protective roles of estrogen in HCC development and progression. To begin to understand the mechanisms involving estrogenic metabolic effects, we compared cell number, viability, cytotoxicity, and apoptosis among HCC-derived HepG2 cells that were treated with different concentrations of 2-deoxy-d-glucose (2-DG) that blocks glucose metabolism, oxamate that inhibits lactate dehydrogenase and glycolysis, or oligomycin that blocks ATP synthesis and mitochondrial oxidative phosphorylation. We confirmed that HepG2 cells primarily utilized glycolysis followed by lactate fermentation, instead of mitochondrial oxidative phosphorylation, for cell growth. We hypothesized that estrogen altered energy metabolism via its receptors to carry out its anticancer effects in HepG2 cells. We treated cells with 17β-estradiol (E2), 1,3,5-tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole (PPT) an estrogen receptor (ER) α (ERα) agonist, or 2,3-bis(4-hydroxyphenyl)-propionitrile (DPN), an ERβ agonist. We then used transcriptomic and metabolomic analyses and identified differentially expressed genes and unique metabolite fingerprints that are produced by each treatment. We further performed integrated multi-omics analysis, and identified key genes and metabolites in the gene-metabolite interaction contributed by E2 and ER agonists. This integrated transcriptomic and metabolomic study suggested that estrogen acts on estrogen receptors to suppress liver cancer cell growth via altering metabolism. This is the first exploratory study that comprehensively investigated estrogen and its receptors, and their roles in regulating gene expression, metabolites, metabolic pathways, and gene-metabolite interaction in HCC cells using bioinformatic tools. Overall, this study provides potential therapeutic targets for future HCC treatment.


Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020)

Xuefei Li, Yanbo Yu, Zhude Tu
PMID: 33668128   DOI: 10.3390/molecules26051202

Abstract

The remarkable prevalence of pyrazole scaffolds in a versatile array of bioactive molecules ranging from apixaban, an anticoagulant used to treat and prevent blood clots and stroke, to bixafen, a pyrazole-carboxamide fungicide used to control diseases of rapeseed and cereal plants, has encouraged both medicinal and organic chemists to explore new methods in developing pyrazole-containing compounds for different applications. Although numerous synthetic strategies have been developed in the last 10 years, there has not been a comprehensive overview of synthesis and the implication of recent advances for treating neurodegenerative disease. This review first presents the advances in pyrazole scaffold synthesis and their functionalization that have been published during the last decade (2011-2020). We then narrow the focus to the application of these strategies in the development of therapeutics for neurodegenerative diseases, particularly for Alzheimer's disease (AD) and Parkinson's disease (PD).


Explore Compound Types